2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide is a complex organic compound that features a phthalimide core, an iodinated phenyl group, and a branched aliphatic chain
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O3/c1-12(2)11-17(18(24)22-14-9-7-13(21)8-10-14)23-19(25)15-5-3-4-6-16(15)20(23)26/h3-10,12,17H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPZJHRTMCVSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)I)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with phthalic anhydride and 4-iodoaniline.
Formation of Phthalimide: Phthalic anhydride reacts with ammonia or an amine to form phthalimide.
Amide Bond Formation: The phthalimide is then reacted with 4-iodoaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Alkylation: The final step involves the alkylation of the phthalimide derivative with 4-methylpentanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production would likely follow similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide ring.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers with specific electronic properties.
Biology
Bioconjugation: The iodophenyl group allows for radio-labeling, useful in imaging studies.
Enzyme Inhibition: Potential inhibitor for enzymes involved in cancer or inflammatory pathways.
Medicine
Drug Development: Investigated for its potential as an anti-cancer agent due to its ability to interfere with cell proliferation.
Diagnostic Imaging: The iodine atom can be used in radiographic imaging techniques.
Industry
Polymer Synthesis: Used in the production of specialty polymers with unique mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The phthalimide core can mimic natural substrates, allowing it to inhibit enzyme activity. The iodophenyl group enhances binding affinity through halogen bonding, while the aliphatic chain provides hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares the phthalimide core but lacks the iodophenyl group and the branched aliphatic chain.
Lenalidomide: Similar to thalidomide but with an additional amino group, enhancing its biological activity.
Pomalidomide: Another derivative of thalidomide with modifications that improve its efficacy and reduce side effects.
Uniqueness
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide is unique due to the presence of the iodophenyl group, which allows for specific interactions not possible with other phthalimide derivatives. This makes it particularly valuable in applications requiring high binding specificity and affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
